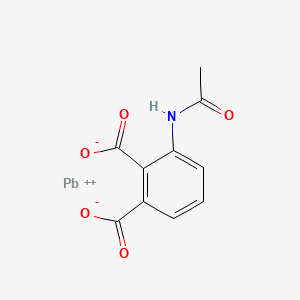
Lead 3-(acetamido)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead 3-(acetamido)phthalate is a chemical compound with the molecular formula C10H7NO5Pb It is a lead salt of 3-(acetamido)phthalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lead 3-(acetamido)phthalate typically involves the reaction of 3-(acetamido)phthalic acid with a lead salt, such as lead acetate. The reaction is carried out in an aqueous medium, and the product is precipitated out of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Lead 3-(acetamido)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other lead-containing compounds.
Substitution: The compound can participate in substitution reactions where the acetamido group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may produce lead metal or other lead salts.
Wissenschaftliche Forschungsanwendungen
Lead 3-(acetamido)phthalate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lead compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Lead 3-(acetamido)phthalate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and other structures, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Butyl benzyl phthalate
- Bis(2-ethylhexyl) phthalate
Comparison: Lead 3-(acetamido)phthalate is unique due to its lead content and specific functional groups. Unlike other phthalates, which are primarily used as plasticizers, this compound has distinct chemical properties that make it suitable for specialized applications in research and industry. Its interactions with biological molecules and potential therapeutic applications also set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
93839-98-6 |
|---|---|
Molekularformel |
C10H7NO5Pb |
Molekulargewicht |
428 g/mol |
IUPAC-Name |
3-acetamidophthalate;lead(2+) |
InChI |
InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2 |
InChI-Schlüssel |
TYWBGOXMRBNEPS-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


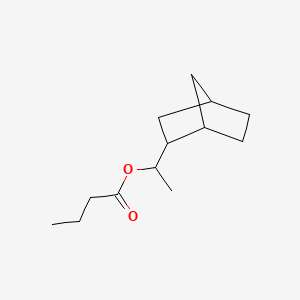
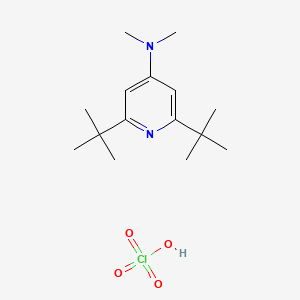

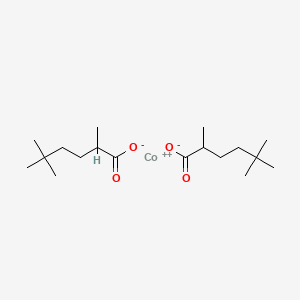
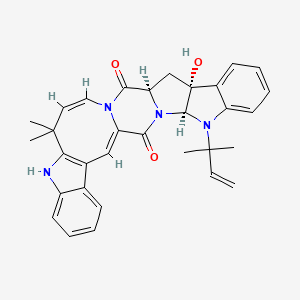
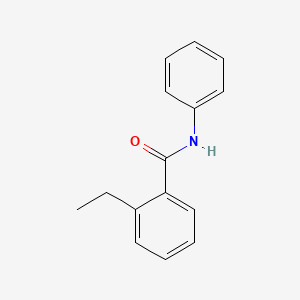

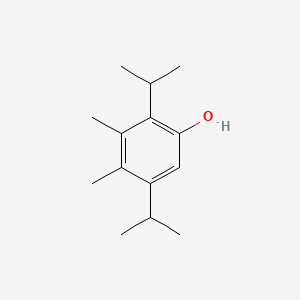
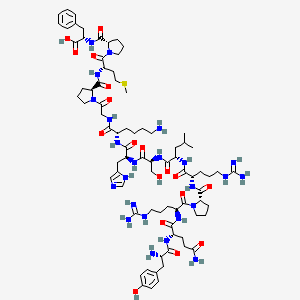
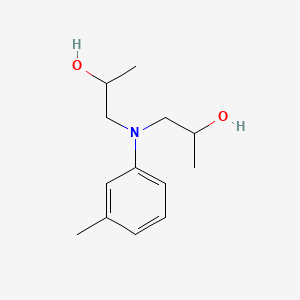


![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

